gamma-Rubromycin

Overview

Description

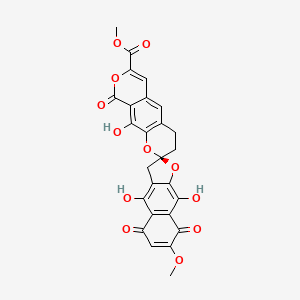

Gamma-Rubromycin is a quinone antibiotic compound isolated from the actinomycete Streptomyces species. It is known for its complex interactions with DNA and RNA, making it a focus of biochemical research. This compound belongs to the rubromycin class of antibiotics, which are characterized by their unique tricyclic structure and a spiroketal ring system .

Mechanism of Action

Target of Action

Gamma-Rubromycin primarily targets HIV-1 reverse transcriptase and human telomerase . HIV-1 reverse transcriptase is an enzyme that plays a crucial role in the replication of the HIV-1 virus, while human telomerase is an enzyme that adds DNA sequence repeats to the ends of DNA strands in the telomere regions, which are involved in aging and cancer .

Mode of Action

This compound acts as a selective, reversible inhibitor of HIV-1 reverse transcriptase . It shows equipotent template:primer competitive, TTP non-competitive RT inhibition .

In addition, this compound also acts as a telomerase inhibitor . It exerts its action primarily through the intercalation into DNA , where it inserts itself between the base pairs of the DNA helix . This insertion disrupts the normal double helix structure, which can inhibit the transcriptional processes by preventing RNA polymerase from effectively copying the DNA into RNA .

Biochemical Pathways

This compound affects the HIV-1 replication pathway and the telomerase pathway . By inhibiting the HIV-1 reverse transcriptase, it prevents the replication of the HIV-1 virus. By inhibiting the human telomerase, it can potentially affect the length of telomeres, which has implications in aging and cancer .

Pharmacokinetics

It is known that the compound is derived from streptomyces sp, and it has a molecular weight of 5224 Da . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of HIV-1 reverse transcriptase by this compound can potentially lead to a decrease in the replication of the HIV-1 virus . The inhibition of human telomerase can potentially lead to changes in the length of telomeres, which can have implications in aging and cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as nutrient and precursor (i.e., acetyl-CoA) availability . For example, a lack of acetyl-CoA, indicative of a phase of starvation, may prompt a rapid halt of rubromycin biosynthesis and thereby prevent stagnation or even cell death from nutrient depletion . In contrast, during high-nutrient conditions, the biosynthesis of rubromycin may be upregulated .

Biochemical Analysis

Biochemical Properties

Gamma-Rubromycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against Staphylococcus aureus and Bacillus subtilis . The compound interacts with various biomolecules, including enzymes involved in DNA replication and repair, thereby inhibiting their function and leading to cell death. This compound’s quinone structure allows it to participate in redox reactions, further contributing to its antimicrobial activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can inhibit the growth of bacterial cells by interfering with their cell wall synthesis and protein production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . This binding leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. Furthermore, this compound can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activity, although the compound’s efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activity without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to this compound’s antimicrobial and anticancer properties. Additionally, this compound can affect metabolic flux and alter metabolite levels, further influencing cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of this compound from cells, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments or organelles within cells, such as the nucleus and mitochondria . Targeting signals and post-translational modifications direct this compound to these locations, where it can interact with its molecular targets. For example, this compound’s localization to the nucleus allows it to bind to DNA and inhibit topoisomerase II, while its presence in mitochondria can lead to the generation of reactive oxygen species and induction of apoptosis.

Preparation Methods

Gamma-Rubromycin is primarily produced by microbial fermentation using Streptomyces species. For instance, Streptomyces iakyrus TA 36 has been identified as a producer of this compound . The production process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient composition .

Chemical Reactions Analysis

Gamma-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate into DNA, disrupting the normal double helix structure and inhibiting transcriptional processes . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include modified DNA and RNA molecules, as well as various derivatives of this compound .

Scientific Research Applications

Gamma-Rubromycin has several scientific research applications. It is used as a selective, reversible inhibitor of human immunodeficiency virus-1 reverse transcriptase and telomerase . This makes it a valuable tool in the study of viral replication and cancer research. Additionally, this compound has shown promising antitumor and antibacterial activities, making it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Gamma-Rubromycin is part of the rubromycin family of natural products, which includes compounds such as beta-Rubromycin and delta-Rubromycin . These compounds share similar structural features, including the tricyclic core and spiroketal ring system. this compound is unique in its specific interactions with DNA and RNA, as well as its potent inhibitory effects on reverse transcriptase and telomerase . Other similar compounds include heliquinomycin and purpuromycin, which also exhibit antimicrobial and enzyme inhibitory activities .

Biological Activity

Gamma-rubromycin, a member of the rubromycin family, has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique spiroketal structure, which is essential for its biological activity. The compound exhibits a range of functional groups that contribute to its interaction with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 270.29 g/mol |

| Functional Groups | Ketone, spiroketal |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Studies have shown that it exhibits potent inhibition at low concentrations.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 µg/mL |

| Bacillus subtilis | 1.0 µg/mL |

| Pseudomonas aeruginosa | 5.0 µg/mL |

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes, making it a potential candidate for developing new antibiotics.

Antiviral Activity

Research indicates that this compound inhibits HIV-1 reverse transcriptase, although it also exhibits cytotoxicity towards human T lymphocytes at higher concentrations. This dual effect poses challenges for therapeutic use but highlights the need for further structural modifications to enhance selectivity.

Telomerase Inhibition

This compound has been identified as a potent inhibitor of human telomerase, an enzyme critical for cancer cell proliferation. Studies have shown that it inhibits telomerase activity with an IC50 value of approximately 4.37 µM, suggesting its potential as an anticancer agent.

Table 3: Telomerase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.37 |

| Beta-Rubromycin | 3.42 |

Case Studies

- Inhibition of Phytopathogens : A study demonstrated that this compound effectively inhibited the germination of cysts and oospores in Phytophthora aphanidermatum, a pathogen responsible for damping-off disease in plants. The IC50 values were reported as 121.2 µg/L for cysts and 32.2 µg/L for oospores, indicating strong antifungal properties .

- Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy agents. This suggests its potential role in combination therapies or as a lead compound for novel anticancer drugs .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits key enzymes such as reverse transcriptase and telomerase, disrupting viral replication and cancer cell proliferation.

- Membrane Disruption : Its interaction with bacterial membranes leads to cell lysis.

- Gene Expression Modulation : this compound influences the expression of genes involved in stress response and apoptosis in cancer cells.

Properties

IUPAC Name |

methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKRRFSZZUFKT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181716 | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27267-71-6 | |

| Record name | Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27267-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.